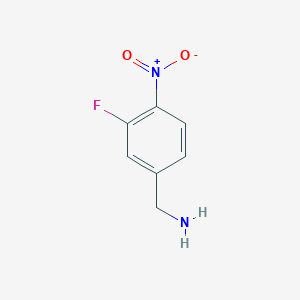

![molecular formula C7H3ClFN3 B064790 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine CAS No. 175357-98-9](/img/structure/B64790.png)

4-Chloro-6-fluoropyrido[3,4-D]pyrimidine

概要

説明

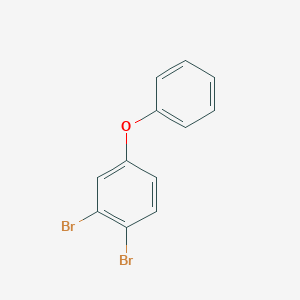

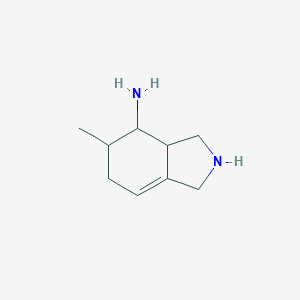

4-Chloro-6-fluoropyrido[3,4-D]pyrimidine is a chemical compound with the molecular formula C7H3ClFN3 . It is a type of pyrimidine derivative, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine involves several steps. One method involves the use of organolithium reagents . Another method involves the reaction of 2-isopropyl-4-methylpyridin-3-amine with phosgene or a phosgene equivalent in an organic solvent to form 3‑isocyanato-2-isopropyl-4-methylpyridine. This is then reacted with 2,6-dichloro-5-fluoronicotinamide to form 2,6-dichloro-5-fluoro- N - ((2-isopropy1-4-methylpyridin-3-yl)carbamoyl)nicotinamide .Molecular Structure Analysis

The molecular structure of 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine is characterized by a pyrimidine ring fused with a pyridine ring. The molecular weight is 183.570 Da .Chemical Reactions Analysis

Pyrimidine derivatives, including 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine, have been found to exhibit a range of pharmacological effects. These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .科学的研究の応用

Therapeutic Potential

Pyridopyrimidine derivatives, including 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine, have shown therapeutic interest and some have already been approved for use as therapeutics . They are synthesized using various protocols and their structures are studied for potential therapeutic applications .

Anticancer Activity

Pyrimidine and its fused derivatives, including 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine, have shown promising anticancer activity . These compounds exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Protein Kinase Inhibitors

Pyrimidine and fused pyrimidine derivatives are promising protein kinase inhibitors for cancer treatment . Protein kinases are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/or threonine residues in protein substrates . They are important enzymes responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .

Bioisosteres with Purines

Fused pyrimidines are considered as bioisosteres with purines . This means that they can replace purines in biological systems without significantly changing the biological activity. This property makes them useful in the development of new therapies .

Synthesis of Other Compounds

4-Chloro-6-fluoropyrido[3,4-D]pyrimidine can be used as a starting material in the synthesis of other compounds . For example, it can react with 3-fluoroaniline in the presence of Hunig’s base in n-butanol to yield a compound which upon oxidation with m-CPBA followed by nucleophilic displacement of the resulting activated methylsulfonyl groups with hydroxylamines gives the target compound .

Cytotoxic Study

In an earlier work, a cytotoxic study was conducted on a series of novel pyrimidine derivatives . The study showed that the derivatives containing 4-chlorophenyl substitution on the 6th position of the pyrimidine nucleus had significant cytotoxic activity .

将来の方向性

Pyrimidine derivatives, including 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine, have shown a therapeutic interest and have been studied in the development of new therapies . Future research could focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

特性

IUPAC Name |

4-chloro-6-fluoropyrido[3,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFN3/c8-7-4-1-6(9)10-2-5(4)11-3-12-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGWFUQALPUPAER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CN=C1F)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443359 | |

| Record name | 4-CHLORO-6-FLUOROPYRIDO[3,4-D]PYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175357-98-9 | |

| Record name | 4-CHLORO-6-FLUOROPYRIDO[3,4-D]PYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-Amino-phenyl)-benzo[h]chromen-4-one](/img/structure/B64733.png)

![Furo[3,2-c]pyridine-4-carbonitrile](/img/structure/B64743.png)